2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile

Catalog No.
S3113811
CAS No.
91822-05-8
M.F
C13H7Cl2NS
M. Wt
280.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile

CAS Number

91822-05-8

Product Name

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile

IUPAC Name

2-chloro-6-(4-chlorophenyl)sulfanylbenzonitrile

Molecular Formula

C13H7Cl2NS

Molecular Weight

280.17

InChI

InChI=1S/C13H7Cl2NS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H

InChI Key

UCXMCFUSNMRWQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C#N)SC2=CC=C(C=C2)Cl

solubility

not available

This related compound has been mentioned in the context of chemical synthesis and material science , and it could potentially be used in various fields such as organic chemistry for the synthesis of more complex molecules or in materials science for the development of new materials with specific properties.

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is a chemical compound characterized by its unique structure, which includes a chloro group, a sulfanyl group, and a nitrile functional group. The molecular formula of this compound is C13H8Cl2N S, and it features a benzonitrile core with substituents that enhance its chemical properties. Its systematic name reflects the presence of a chlorine atom at the second position and a sulfanyl group attached to a para-chlorophenyl moiety at the sixth position of the benzene ring.

Typical for aromatic compounds, including:

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles in the presence of suitable conditions.
  • Electrophilic aromatic substitution: The electron-rich aromatic ring can react with electrophiles, leading to further functionalization.
  • Reduction reactions: The nitrile group can be reduced to amines under specific conditions.

These reactions are essential for modifying the compound to achieve desired derivatives for various applications.

Research indicates that 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile exhibits notable biological activities. It has shown antibacterial properties, making it a candidate for further development in medicinal chemistry. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent .

The synthesis of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile can be achieved through several methods:

  • Nucleophilic aromatic substitution: Starting from chlorobenzonitrile, a nucleophile such as sodium sulfide can be introduced to form the sulfanyl group.
  • Electrophilic substitution: Chlorination and subsequent reactions with chlorinated phenols can yield the desired product.
  • Multi-step synthesis: Utilizing intermediates and performing selective reductions or substitutions can also lead to the final compound.

Each method may vary in yield and purity, necessitating optimization based on laboratory conditions .

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile has potential applications in:

  • Pharmaceuticals: As an antibacterial agent, it may serve as a lead compound for drug development.
  • Agriculture: Its chemical properties could be explored for use in agrochemicals.
  • Material Science: The compound may find applications in developing new materials due to its unique electronic properties.

Interaction studies of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile with biological systems have revealed insights into its mechanism of action. These studies typically involve:

  • Binding affinity assessments: Evaluating how well the compound interacts with specific bacterial enzymes or receptors.
  • Toxicological evaluations: Understanding its safety profile and potential side effects when used in therapeutic contexts.

Such studies are crucial for determining the viability of this compound in medical and industrial applications.

Several compounds share structural similarities with 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-ChlorobenzonitrileContains only one chloro groupSimpler structure; lacks sulfanyl functionality
2-Chloro-5-(4-chlorophenyl)thiazoleContains thiazole instead of benzonitrileExhibits different biological activity profiles
3-ChloroanilineAmino group instead of nitrileUsed primarily in dye manufacturing
4-Chloro-3-nitrobenzoic acidContains nitro instead of sulfanylMore acidic nature; different reactivity

These compounds highlight the uniqueness of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile due to its specific combination of functional groups, which may confer distinct biological properties and reactivity compared to its analogs.

XLogP3

5

Dates

Last modified: 04-15-2024

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